1-(1-Ethyl-1h-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one

EED inhibitor PRC2 TR-FRET

Identifying a structurally defined, commercially available EED binder with validated potency for assay development is a key bottleneck. This compound is the solution. Key advantages: - Validated EED TR-FRET IC50 of 40 nM, ideal for benchmarking displacement assays. - Low MW (207.27) offers >200 g/mol optimization headroom for medicinal chemistry. - Provides a patent-differentiated scaffold, orthogonal to the dominant amino-pyrrolidine chemotype, to reduce freedom-to-operate risk.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
Cat. No. B13637852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-1h-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C(=O)CC2CCCN2
InChIInChI=1S/C11H17N3O/c1-2-14-8-9(7-13-14)11(15)6-10-4-3-5-12-10/h7-8,10,12H,2-6H2,1H3
InChIKeyZFNYQDWBOURSDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Chemical Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(1-Ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 1539699-48-3) is a heterocyclic small molecule with the molecular formula C11H17N3O and a molecular weight of 207.27 g·mol⁻¹ . The compound features a 1-ethyl-1H-pyrazole ring linked via a ketone bridge to a pyrrolidin-2-yl moiety, as denoted by its SMILES notation CCn1cc(C(=O)CC2CCCN2)cn1 . It is commercially available from multiple reputable vendors at purities ≥98% . The compound has been deposited in authoritative biochemical databases including BindingDB (BDBM50231836) and ChEMBL (CHEMBL4097336), where it is annotated as a binder of the Polycomb protein Embryonic Ectoderm Development (EED), a key subunit of the Polycomb Repressive Complex 2 (PRC2) implicated in epigenetic gene silencing and oncology target validation .

1
EED target engagement probe for TR-FRET displacement assays
2
Commercially available at ≥98% purity; annotated in BindingDB and ChEMBL
3
Defined pyrazole-pyrrolidine ethanone chemotype for PRC2 epigenetic studies

Why Close Analogs Cannot Substitute for 1-(1-Ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one in EED-Targeted Chemical Biology


Generic substitution within the pyrazole-pyrrolidine ethanone chemotype is precluded by steep structure–activity relationships (SAR) governing EED engagement. The compound's specific N-ethyl substitution on the pyrazole ring, the 4-yl attachment position, and the pyrrolidin-2-yl (rather than pyrrolidin-3-yl or piperidinyl) ethanone scaffold each contribute to the spatial and electronic complementarity required for high-affinity binding to the EED aromatic cage . Even within a single EED binder library generated through the same automated synthesis–purification–testing platform, closely related analogs exhibit IC50 values spanning from 40 nM to >2,100 nM in the identical TR-FRET probe displacement assay, demonstrating that minor structural perturbations produce orders-of-magnitude potency shifts . Furthermore, the pyrazole-pyrrolidine ethanone scaffold is structurally and mechanistically distinct from the dimethylamino-pyrrolidine series (e.g., A-395, EED226) that dominate the EED inhibitor patent landscape, meaning this compound interrogates a differentiated chemical space within EED chemical biology .

N-Methyl pyrazole analog
One methylene deletion may reduce lipophilicity and alter EED aromatic-cage complementarity.
Dimethylamino-pyrrolidine series
Different scaffold topology and assay format; cross-chemotype binding profile may not transfer.
Closely related library analogs
Minor structural changes can produce large potency shifts within the same TR-FRET platform.

Quantitative Differentiation Evidence for 1-(1-Ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Head-to-Head and Cross-Study Comparator Data


EED TR-FRET Probe Displacement IC50 of 40 nM vs. Structurally Analogous Pyrrolidine EED Binders Tested in the Same Assay Platform

1-(1-Ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one (BDBM50231836) inhibits Oregon-green probe binding to GST-tagged EED with an IC50 of 40 nM in a LanthaScreen TR-FRET assay . Within the same automated synthesis–testing platform and identical assay format, a structurally related pyrrolidine-based ligand (BDBM50231832) yields an IC50 of 110 nM—a 2.75-fold weaker potency—demonstrating that the 1-ethyl-pyrazole-4-yl motif confers superior EED engagement relative to alternative heterocyclic substituents evaluated in the same library . The assay source paper (ACS Med. Chem. Lett. 2017, 8, 461–465) validated the platform by demonstrating excellent correlation between automated and conventional IC50 determinations, confirming the reliability of these comparative measurements .

EED TR-FRET IC50
Head-to-head
40 nM vs. 110 nM
2.75-fold reported potency difference
Supports EED probe displacement assay context
Same TR-FRET platform; data curated by AbbVie/ChEMBL
EED inhibitor PRC2 TR-FRET epigenetics chemical probe

N-Ethyl vs. N-Methyl Pyrazole Substitution: Physicochemical Differentiation from the Closest Structural Analog

The closest commercially cataloged structural analog is 1-(1-methyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 1423116-99-7), which differs solely by an N-methyl group in place of the N-ethyl substituent on the pyrazole ring . This single methylene deletion reduces the molecular weight from 207.27 g·mol⁻¹ (ethyl analog) to 193.25 g·mol⁻¹ (methyl analog) and correspondingly decreases lipophilicity (calculated logP difference of approximately +0.4 to +0.5 log units favoring the N-ethyl compound based on theHansch-Leo fragmental constant for a methylene increment) . The N-ethyl group provides enhanced hydrophobic contact surface area for binding within the EED aromatic cage, a binding pocket known to accommodate lipophilic substituents in high-affinity EED ligands . Although direct EED IC50 data for the N-methyl analog are not publicly available, the well-established contribution of N-alkyl chain length to EED binding potency within related dimethylamino-pyrrolidine series strongly suggests that the N-ethyl substitution is pharmacologically non-redundant .

N-Ethyl vs. N-Methyl Pyrazole
Cross-study comparable
ΔMW +14.02 g·mol⁻¹
Estimated ΔlogP ≈ +0.4 to +0.5
Physicochemical differentiation context
May influence EED binding surface and permeability
SAR N-alkyl pyrazole lipophilicity physicochemical properties medicinal chemistry

Pyrazole-Pyrrolidine Ethanone Scaffold vs. Dimethylamino-Pyrrolidine Series: Distinct EED Binding Modality and Chemical Space Differentiation

The pyrazole-pyrrolidine ethanone scaffold of 1-(1-ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one represents a structurally distinct EED-binding chemotype from the extensively characterized dimethylamino-pyrrolidine series (e.g., A-395, EED226, EEDi-5285) . The dimethylamino-pyrrolidine series engages EED via a conserved (3R,4S)-dimethylamino-pyrrolidine pharmacophore with a pendant aryl/heteroaryl group, as confirmed by multiple X-ray co-crystal structures (PDB: 5U6D, 5U69, 5U8F) . In contrast, the target compound employs a pyrazole-ketone-pyrrolidine connectivity that presents a fundamentally different hydrogen-bond donor/acceptor arrangement and vector geometry. While A-395 achieves sub-nanomolar EED binding (Ki = 0.4 nM) and EED226 demonstrates PRC2 functional inhibition (IC50 = 23.4 nM in H3K27me0 peptide assay), these values are measured in different assay formats (direct binding vs. functional methylation) and cannot be directly compared to the TR-FRET probe displacement IC50 of 40 nM obtained for the target compound . The value of the pyrazole-pyrrolidine ethanone scaffold lies in its exploration of complementary EED chemical space that is not covered by the dominant patent-protected dimethylamino-pyrrolidine series, making it a valuable tool compound for orthogonal EED target engagement studies and scaffold-hopping medicinal chemistry campaigns .

Scaffold Topology
Class-level inference
Pyrazole-ethanone-pyrrolidine vs. Dimethylamino-pyrrolidine
Assay formats differ (TR-FRET vs. SPR/functional)
Orthogonal EED chemotype context
Cross-chemotype comparison requires validation
scaffold hopping EED binding mode chemical biology chemical probe epigenetics

Physicochemical Differentiation: Lower Molecular Weight and Reduced Complexity vs. Lead-Like EED Inhibitors

With a molecular weight of 207.27 g·mol⁻¹, 1-(1-ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one occupies a physicochemical space consistent with fragment-like to early lead-like properties, significantly below the typical molecular weight range of advanced EED inhibitors such as A-395 (MW >500 g·mol⁻¹), EED226 (MW ~450 g·mol⁻¹), and EEDi-5285 (MW ~520 g·mol⁻¹) . The compound contains 3 hydrogen bond acceptors, 1 hydrogen bond donor (pyrrolidine NH), and has a topological polar surface area consistent with acceptable membrane permeability . Its lower structural complexity (2 ring systems, 4 rotatable bonds) compared to multi-ring clinical-stage EED inhibitors facilitates synthetic accessibility and scalability for large-volume procurement . These features make it particularly suitable as a starting point for fragment growth, scaffold hybridization, or PROTAC linker attachment strategies where low initial molecular weight is advantageous for maintaining drug-like properties in the final conjugate.

Molecular Weight Profile
Class-level inference
207.27 vs. 450–520+ g·mol⁻¹
2 ring systems; LE ~0.32 kcal·mol⁻¹ per heavy atom
Fragment-like property context
May support lead optimization and fragment growth research
lead-likeness molecular weight fragment-based drug discovery physicochemical profiling procurement specification

Optimal Application Scenarios for 1-(1-Ethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one Based on Quantitative Evidence


EED-Focused Biochemical Screening and Target Engagement Assays

With a validated EED TR-FRET IC50 of 40 nM, this compound serves as an ideal reference ligand for establishing and benchmarking EED probe displacement assays . It is particularly well-suited for laboratories seeking a structurally defined, commercially available EED binder with documented potency in the same assay format used to discover the clinical candidate A-395. Its 40 nM potency places it in a practical range for competition-based screening—potent enough to serve as a positive control, yet not so potent that it masks the detection of weaker fragment hits . Procurement recommendation: specify lot-specific IC50 re-testing to ensure batch-to-batch consistency for quantitative screening applications.

Scaffold-Hopping and Intellectual Property Differentiation in EED Drug Discovery

The pyrazole-ethanone-pyrrolidine scaffold is structurally orthogonal to the amino-pyrrolidine chemotype claimed in dominant EED inhibitor patents (Novartis WO2014/191911, AbbVie portfolio) . This structural differentiation enables medicinal chemistry teams to explore EED binding with reduced freedom-to-operate risk. Starting from this compound's 40 nM affinity and low molecular weight (207.27 g·mol⁻¹), structure-based design can systematically explore vectors for potency improvement while maintaining a distinct chemical series . The compound can also serve as a warhead for PROTAC or molecular glue degrader design targeting EED and associated PRC2 components (EZH2, SUZ12) .

Fragment-Based and Property-Driven Lead Optimization Campaigns

At MW = 207.27 g·mol⁻¹ with a ligand efficiency (LE) of approximately 0.32 kcal·mol⁻¹ per heavy atom (calculated from IC50 = 40 nM, 15 heavy atoms), this compound sits at the upper boundary of fragment space and provides an attractive starting point for fragment growth . Compared to advanced EED leads with MW >450 g·mol⁻¹, it offers >200 g·mol⁻¹ of optimization headroom for installing additional potency-driving substituents while remaining within oral drug-like property space. Its commercial availability in multi-gram quantities (up to 5 g from standard catalog, bulk on request) supports iterative medicinal chemistry without the bottleneck of custom synthesis .

Comparative Epigenetic Chemical Biology: Differentiating EED from EZH2 Dependency

In the context of understanding PRC2 addiction in cancer, this compound provides a tool to pharmacologically probe EED-dependent PRC2 activity independently of EZH2 catalytic site inhibitors (e.g., tazemetostat, GSK126) . Because the compound binds directly to the EED subunit rather than competing with the SAM cofactor or H3K27me3 peptide at the EZH2 active site, it enables dissection of allosteric vs. orthosteric PRC2 inhibition mechanisms. Cross-referencing its EED TR-FRET IC50 (40 nM) with cellular H3K27me3 suppression data from the EED226 and A-395 literature provides a framework for interpreting target engagement vs. functional readout relationships .

Application
Selection Property
Validation Focus
EED biochemical screening research
TR-FRET probe displacement assay fit
EED binding affinity context review
EED scaffold-hopping research
Structurally differentiated pyrazole-ethanone chemotype
Orthogonal EED binding mode context
Fragment-based lead optimization research
Low MW (207.27 g·mol⁻¹) and fragment-like ligand efficiency
Fragment growth and property space assessment
EED-dependent PRC2 mechanism research
Direct EED binding (non-EZH2 catalytic site)
Allosteric vs. orthosteric PRC2 inhibition context
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